![molecular formula C15H18N4OS B2856470 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide CAS No. 1105190-75-7](/img/structure/B2856470.png)

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

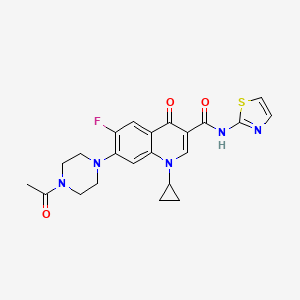

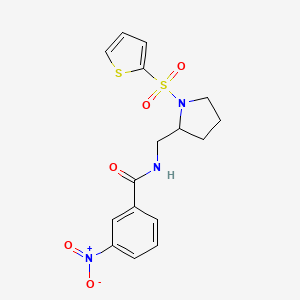

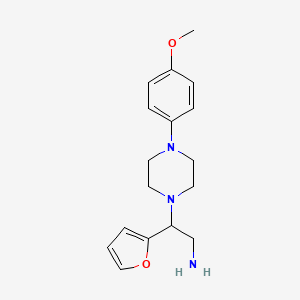

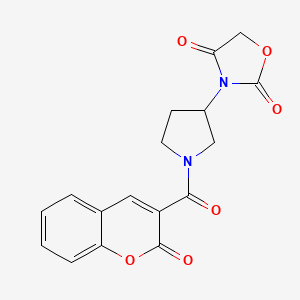

Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include information about the class of compounds it belongs to and its key structural features.

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity.Scientific Research Applications

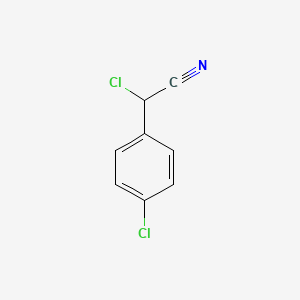

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those incorporating thiophene and pyrazole moieties, are of significant interest due to their diverse pharmacological activities. The synthesis of these compounds often involves cyclizations and reactions with various reagents to produce novel heterocyclic derivatives. For instance, reactions involving cyanoacetamides and cyanoacetic acid derivatives can lead to the synthesis of compounds with potential antitumor, antimicrobial, and other biological activities. The exploration of these synthetic pathways offers valuable insights into the development of new therapeutic agents and materials with enhanced properties.

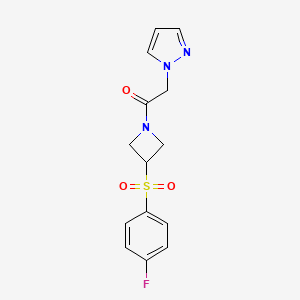

Antitumor and Antimicrobial Applications

Several studies have focused on synthesizing and evaluating the antitumor and antimicrobial activities of heterocyclic compounds derived from similar structures. For example, novel synthesis routes have been explored to produce polyfunctionally substituted heterocyclic compounds, demonstrating significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. Additionally, the antimicrobial potential of these compounds has been assessed, revealing promising results against a range of bacterial and fungal pathogens. These findings underscore the potential of these compounds in the development of new treatments for cancer and infectious diseases.

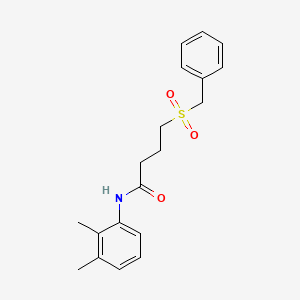

Biological Activity and Pharmacological Potential

The biological activity of heterocyclic compounds is a critical area of research, with studies highlighting their potential as antimicrobial, antitumor, and anti-inflammatory agents. The design and synthesis of new derivatives, incorporating thiophene, pyrazole, and other heterocyclic rings, aim to enhance their pharmacological profiles. These efforts contribute to the discovery of novel drug candidates with improved efficacy and safety profiles for various therapeutic applications.

- Synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides (Chigorina et al., 2019).

- Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide (Shams et al., 2010).

- Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles (Hamama et al., 2013).

- Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety (Darwish et al., 2014).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods.

Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.

Please consult with a qualified professional or refer to relevant academic or industry resources for specific information on “2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide”.

properties

IUPAC Name |

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c16-15-12-9-21-10-13(12)18-19(15)8-14(20)17-7-6-11-4-2-1-3-5-11/h1-5H,6-10,16H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPQLHGJERFMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)

![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)

![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)

![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)